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Introduction
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of

translation by deep sequencing ribosome-protected mRNA fragments (RPFs). This method

allows for the quantitative analysis of protein synthesis, revealing the precise positions of

ribosomes on mRNA at a sub-codon resolution. A critical step in many ribosome profiling

protocols is the use of a translation inhibitor to arrest ribosomes, thereby preserving the in vivo

translational state. Cycloheximide (CHX) is a widely used inhibitor of eukaryotic translation

elongation for this purpose. These application notes provide detailed protocols and critical

considerations for the use of cycloheximide in ribosome profiling experiments.

Mechanism of Action of Cycloheximide
Cycloheximide is a glutarimide antibiotic produced by the bacterium Streptomyces griseus. It

specifically inhibits the translocation step of eukaryotic protein synthesis.[1][2] CHX binds to the

E-site (exit site) of the 60S large ribosomal subunit, which prevents the movement of tRNA and

mRNA through the ribosome, thus halting peptide elongation.[2][3] This "freezing" of ribosomes

on the mRNA allows for their subsequent isolation and the sequencing of the mRNA fragments

they protect.[1] It is important to note that mitochondrial protein synthesis is resistant to

cycloheximide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b095993?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Cycloheximide
https://www.letstalkacademy.com/antibiotic-inhibitor-of-80s-ribosome/
https://www.letstalkacademy.com/antibiotic-inhibitor-of-80s-ribosome/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2831214/
https://en.wikipedia.org/wiki/Cycloheximide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Artifacts and Considerations
The use of cycloheximide in ribosome profiling is not without controversy, as several studies

have highlighted potential artifacts. Researchers should be aware of these potential issues and

consider appropriate controls in their experimental design.

Codon-Specific Biases: CHX has been shown to cause an accumulation of ribosomes at

specific codons, which may not reflect the true in vivo ribosome occupancy. This can be

particularly problematic when studying codon-specific translation rates.

Transcriptional Changes: In some organisms like budding yeast, CHX treatment itself can

induce rapid transcriptional changes, particularly for genes involved in ribosome biogenesis,

which can confound the interpretation of translation efficiency.

Species-Specific Effects: The extent of CHX-induced biases can vary between different

organisms. For example, studies have suggested that human cells may be less susceptible

to some of the CHX-induced artifacts observed in Saccharomyces cerevisiae.

Incomplete Inhibition: Translation may not be instantaneously halted by CHX, potentially

allowing for some ribosome movement before complete arrest, leading to a skewed

representation of ribosome positions.

To mitigate these potential artifacts, it is often recommended to perform control experiments

without CHX pre-treatment, employing rapid harvesting and lysis techniques to minimize

changes to the translatome.

Experimental Protocols
Below are generalized protocols for ribosome profiling using cycloheximide for both cultured

mammalian cells and yeast. These should be optimized for specific cell types and experimental

conditions.

Protocol 1: Ribosome Profiling of Cultured Mammalian
Cells with Cycloheximide Pre-treatment
This protocol is adapted from common practices for adherent mammalian cells.
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Materials:

Cultured mammalian cells

Cycloheximide (100 mg/mL stock in DMSO)

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1

mM DTT, 100 µg/mL CHX, RNase inhibitors, protease inhibitors)

Sucrose gradients or cushions for monosome isolation

RNase I

RNA purification kits

Library preparation kits for next-generation sequencing

Procedure:

Cell Culture: Grow cells to approximately 70-80% confluency.

Translation Arrest: Add cycloheximide directly to the culture medium to a final concentration

of 100 µg/mL. Incubate at 37°C for 5-10 minutes.

Harvesting:

Place the culture dish on ice.

Aspirate the media and wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-

chilled microcentrifuge tube.

Lysate Clarification: Centrifuge the lysate at 1,300 x g for 10 minutes at 4°C to pellet nuclei

and cell debris. Transfer the supernatant to a new tube.
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RNase Digestion: Treat the clarified lysate with RNase I to digest unprotected mRNA. The

optimal concentration and incubation time should be empirically determined.

Monosome Isolation: Layer the digested lysate onto a sucrose gradient (e.g., 10-50%) and

ultracentrifuge to separate monosomes from polysomes and other cellular components.

Alternatively, a sucrose cushion can be used for enrichment of monosomes.

Ribosome-Protected Fragment (RPF) Isolation: Collect the 80S monosome fraction and

extract the RNA using a suitable method like Trizol or acid-phenol chloroform extraction.

Size Selection: Isolate the RPFs (typically ~28-30 nucleotides) by size selection on a

denaturing polyacrylamide gel.

Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs,

perform reverse transcription, PCR amplification, and sequence the resulting cDNA library

using a high-throughput sequencing platform.

Protocol 2: Ribosome Profiling of Yeast with
Cycloheximide Pre-treatment
This protocol is a generalized procedure for Saccharomyces cerevisiae or

Schizosaccharomyces pombe.

Materials:

Yeast culture

Cycloheximide (10 mg/mL stock in ethanol or water)

Liquid nitrogen

Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 140 mM KCl, 1.5 mM MgCl2, 1% Triton X-100,

100 µg/mL CHX)

Grinding apparatus (e.g., Spex Freezer/Mill)

Other materials as listed in Protocol 1
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Procedure:

Cell Culture: Grow yeast to mid-log phase.

Translation Arrest: Add cycloheximide to the culture to a final concentration of 100 µg/mL and

swirl to mix. Incubate for 5 minutes.

Harvesting:

Rapidly collect the cells by vacuum filtration.

Scrape the cell paste from the filter and immediately plunge it into liquid nitrogen.

Cryogenic Lysis: Pulverize the frozen cell pellets into a fine powder using a freezer mill.

Thawing and Clarification: Thaw the lysate powder in lysis buffer. Clarify by centrifugation.

Downstream Steps: Proceed with RNase digestion, monosome isolation, RPF isolation, and

library preparation as described in Protocol 1 (steps 5-9).

Data Presentation
The quantitative data obtained from ribosome profiling experiments can be summarized to

compare different conditions. Below are examples of how to structure such data.

Table 1: Effect of Cycloheximide on Ribosome Density and Translation Efficiency
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Gene Class Condition
Average Ribosome
Density (Footprints
per kilobase)

Average
Translation
Efficiency (RPF
RPKM / mRNA
RPKM)

All Genes + CHX 120.5 1.0

- CHX 118.2 0.98

Ribosomal Protein

Genes
+ CHX 250.1

1.5 (apparent

decrease due to

transcriptional

upregulation)

- CHX 260.8 2.2

Stress Response

Genes
+ CHX 80.3 0.7

- CHX 75.9 0.65

Table 2: Comparison of Codon Occupancy at the A-site with and without Cycloheximide

Codon
Cognate tRNA
Abundance
(relative units)

Average
Ribosome
Occupancy (+
CHX)

Average
Ribosome
Occupancy (-
CHX)

Correlation
with tRNA
Abundance

AAA (Lys) 0.85 1.1 0.9 Negative (-CHX)

CGA (Arg) 0.15 0.9 1.5 Positive (+CHX)

GGU (Gly) 0.92 1.0 0.8

UCA (Ser) 0.21 1.2 1.3

Visualizations
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Caption: Mechanism of Action of Cycloheximide on the Ribosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cycloheximide - Wikipedia [en.wikipedia.org]

2. letstalkacademy.com [letstalkacademy.com]

3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Cycloheximide in
Ribosome Profiling Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095993#using-isocycloheximide-in-ribosome-
profiling-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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